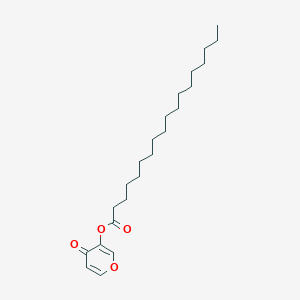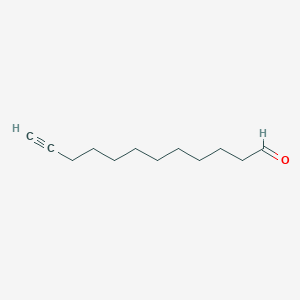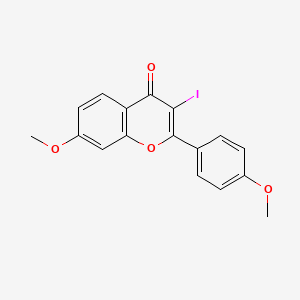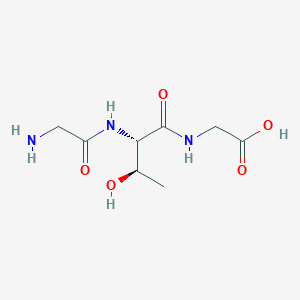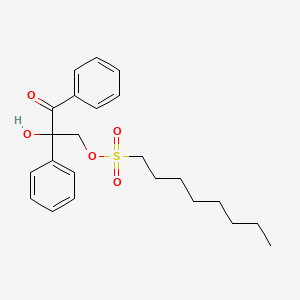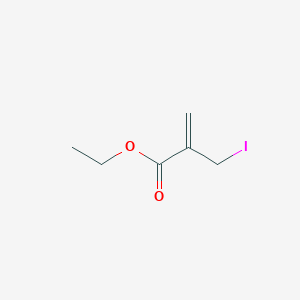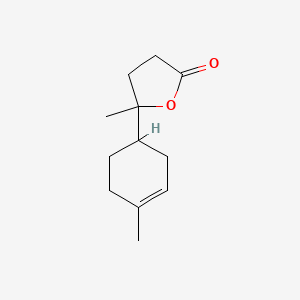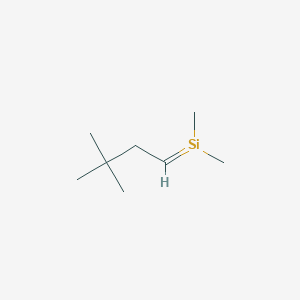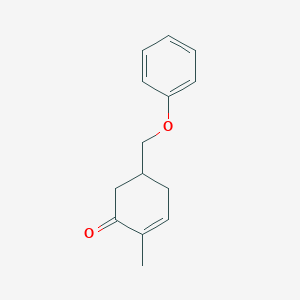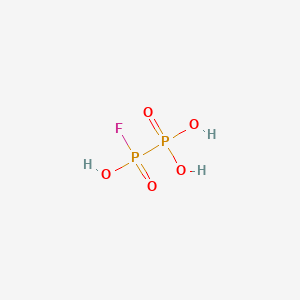
2-Chloro-3-methyl-5-phenylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methyl-5-phenylpyrazine is a heterocyclic aromatic compound with the molecular formula C11H9ClN2. It is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-phenylpyrazine typically involves the reaction of appropriate substituted pyrazines with chlorinating agents. One common method includes the cyclization of substituted hydrazines with α,β-unsaturated carbonyl compounds, followed by chlorination . The reaction conditions often require the use of solvents like toluene and catalysts such as piperazine, with temperatures maintained between 70-80°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-5-phenylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products
The major products formed from these reactions include various substituted pyrazines, which can have different functional groups such as amino, hydroxyl, or thiol groups .
Scientific Research Applications
2-Chloro-3-methyl-5-phenylpyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-5-phenylpyrazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methyl-3-phenylpyrazine: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
2-Chloro-3-phenylpyrazine: Lacks the methyl group, which can affect its chemical properties and applications.
2-Chloro-5-phenylpyrazine: Another closely related compound with different substitution, impacting its use in various fields.
Uniqueness
2-Chloro-3-methyl-5-phenylpyrazine is unique due to its specific substitution pattern, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, particularly in the development of new drugs and materials .
Properties
CAS No. |
81225-11-8 |
|---|---|
Molecular Formula |
C11H9ClN2 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
2-chloro-3-methyl-5-phenylpyrazine |
InChI |
InChI=1S/C11H9ClN2/c1-8-11(12)13-7-10(14-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
BNWKDMYAZKVMMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


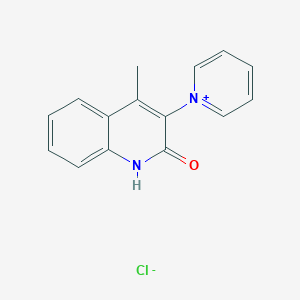

![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
